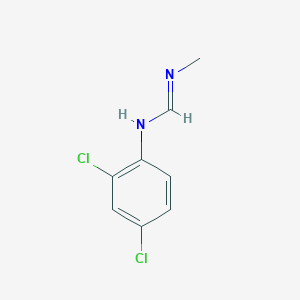
5-Methyl-4-oxothiolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-oxothiolane-2-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids It features a thiolane ring, which is a five-membered ring containing sulfur, with a carboxylic acid group and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-oxothiolane-2-carboxylic acid can be achieved through several methods:
Oxidation of Thiolane Derivatives: One common method involves the oxidation of 5-methylthiolane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as 4-oxobutanoic acid derivatives, in the presence of sulfur sources like hydrogen sulfide or thiourea.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5-methyl-4-hydroxythiolane-2-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Esters and Amides: From substitution reactions.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-4-oxothiolane-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-oxothiolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action include inhibition of metabolic pathways and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
4-Oxothiolane-2-carboxylic acid: Lacks the methyl group at the 5-position.
5-Methyl-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a thiolane ring.
5-Methyl-4-oxopentanoic acid: Contains a linear chain instead of a cyclic thiolane ring.
Uniqueness: 5-Methyl-4-oxothiolane-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a thiolane ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
73168-71-5 |
|---|---|
Formule moléculaire |
C6H8O3S |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
5-methyl-4-oxothiolane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-3-4(7)2-5(10-3)6(8)9/h3,5H,2H2,1H3,(H,8,9) |
Clé InChI |
GGYOOAUIBHYUIU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)CC(S1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


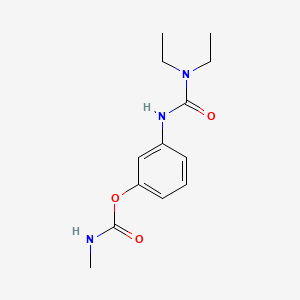
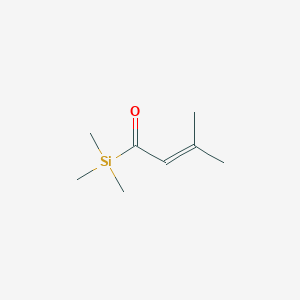
![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)
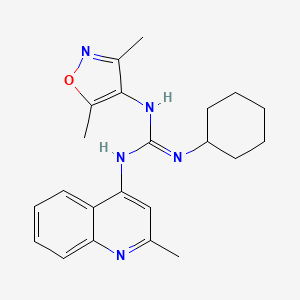
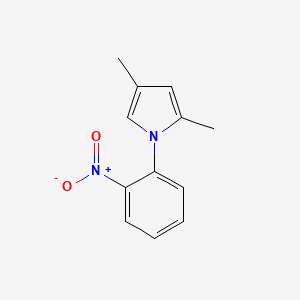
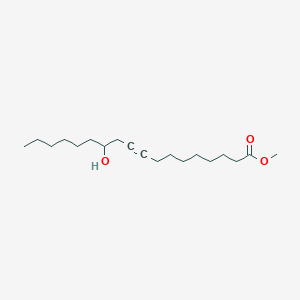
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
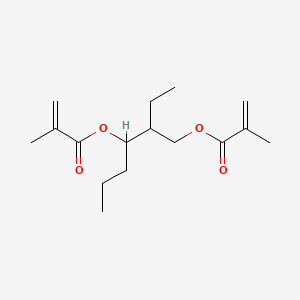


![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)
